molecular formula C16H23NO3 B7082499 N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-methyloxane-3-carboxamide

N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-methyloxane-3-carboxamide

Cat. No.: B7082499
M. Wt: 277.36 g/mol
InChI Key: WICGXFUOLBNWGY-LBAUFKAWSA-N
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Description

N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-methyloxane-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a phenyl ring, and an oxane ring

Properties

IUPAC Name

N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-methyloxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(8-5-9-20-12-16)15(19)17-14(11-18)10-13-6-3-2-4-7-13/h2-4,6-7,14,18H,5,8-12H2,1H3,(H,17,19)/t14-,16?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICGXFUOLBNWGY-LBAUFKAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCOC1)C(=O)NC(CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCCOC1)C(=O)N[C@@H](CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-methyloxane-3-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-phenylpropan-2-ol and 3-methyloxane-3-carboxylic acid.

    Formation of Intermediate: The first step involves the protection of the hydroxy group in 3-phenylpropan-2-ol, followed by the formation of an ester intermediate with 3-methyloxane-3-carboxylic acid.

    Amidation Reaction: The ester intermediate undergoes an amidation reaction with an appropriate amine to form the desired amide compound.

    Deprotection: Finally, the protecting group is removed to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-methyloxane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols or primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-methyloxane-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-methyloxane-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(2S)-2-hydroxypropanoyl]methionine: A methionine derivative with similar structural features.

    L-Phenylalanine, N-[(2S)-2-hydroxy-1-oxopropyl]-: Another compound with a hydroxy group and phenyl ring.

Uniqueness

N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-methyloxane-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications, making it a versatile compound in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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